1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione
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Overview
Description
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives This compound is characterized by the presence of a bromophenyl group and an oxopyridinyl group attached to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide and a suitable base such as potassium carbonate.
Attachment of the Oxopyridinyl Group: The oxopyridinyl group can be attached through a condensation reaction with 2-pyridone in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the bromophenyl group.
Scientific Research Applications
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-(4-Fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
1-(4-Methylphenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs with different substituents.
Properties
CAS No. |
64931-28-8 |
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Molecular Formula |
C15H11BrN2O3 |
Molecular Weight |
347.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(2-oxopyridin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-4-6-11(7-5-10)18-14(20)9-12(15(18)21)17-8-2-1-3-13(17)19/h1-8,12H,9H2 |
InChI Key |
PPVQKWFSRAGHIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N3C=CC=CC3=O |
Origin of Product |
United States |
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